molecular formula C6H6N2O3 B1296462 2-Hydroxy-4-methyl-5-nitropyridine CAS No. 21901-41-7

2-Hydroxy-4-methyl-5-nitropyridine

Cat. No.: B1296462
CAS No.: 21901-41-7
M. Wt: 154.12 g/mol
InChI Key: AIEHUZHKFUNHCJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-5-nitropyridine, also known as 4-Methyl-5-nitro-2-pyridinol, is a chemical compound with the empirical formula C6H6N2O3 . It is a solid substance that appears as orange plates .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular weight of this compound is 154.12 . The SMILES string representation of the molecule is Cc1cc(O)ncc1N+=O .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Physical And Chemical Properties Analysis

This compound is a solid substance that appears as orange plates . It has a melting point of 186-190 °C . The density is roughly estimated to be 1.4564 , and the refractive index is estimated to be 1.5100 .

Scientific Research Applications

Conformational Stability and Vibrational Studies

2-Hydroxy-4-methyl-5-nitropyridine has been analyzed for conformational stability using B3LYP/6-311++G** basis set. Vibrational analyses through infrared absorption and Raman spectroscopy combined with theoretical simulations reveal details about molecular stability and bond strength. This study provides insights into the charge transfer, size, shape, and chemical reactivity sites of the molecule, making it relevant in the field of molecular spectroscopy (Balachandran, Lakshmi, & Janaki, 2012).

Microbial Transformation

Research on microbial transformation of related pyridine derivatives, like 2-amino-4-methyl-3-nitropyridine, has yielded new compounds. This biotransformation process, conducted by various microbial strains, offers insights into the chemical pathways and potential uses of these derivatives in pharmaceutical and biochemical applications (Tully et al., 2012).

Fluorescent Probes Development

This compound derivatives have been used in the synthesis of fluorescent compounds for metal ion detection. Such probes are significant in detecting ions like Fe3+ and Hg2+ in aqueous media and biological systems, demonstrating its application in environmental and biological sensing (Singh, Thakur, Raj, & Pandey, 2020).

Spectroscopic Studies for Molecular Structure Analysis

Detailed vibrational spectroscopic studies (FT-IR and FT-Raman) and natural bond orbital analysis of this compound provide valuable information about the molecular structure and electronic properties. These studies are crucial for understanding the interactions and stability of these molecules, which is essential for the development of new materials and compounds (Karnan, Balachandran, & Murugan, 2012).

Ultrasound-assisted Drug Solubility Improvement

Research involving 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a structurally similar compound, focuses on using ultrasound to enhance drug solubility. This process demonstrates a novel approach to addressing solubility issues in drug development, which could be applicable to this compound derivatives (Machado et al., 2013).

Safety and Hazards

2-Hydroxy-4-methyl-5-nitropyridine is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. Additionally, this compound has been found to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that the dosage must be carefully controlled to avoid toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as oxidoreductases play a crucial role in the metabolism of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biochemical activity. The transport mechanisms ensure that this compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization to particular subcellular regions allows this compound to exert its effects precisely where needed .

Properties

IUPAC Name

4-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEHUZHKFUNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323078
Record name 2-Hydroxy-4-methyl-5-nitropyridine
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-41-7
Record name 4-Methyl-5-nitro-2(1H)-pyridinone
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Record name 21901-41-7
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Record name 2-Hydroxy-4-methyl-5-nitropyridine
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Record name 2-Hydroxy-4-methyl-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 2-hydroxy-4-methyl-5-nitropyridine revealed by computational studies?

A1: Density Functional Theory (DFT) calculations have been instrumental in understanding the structure of this compound [, ]. These studies provide insights into the molecule's conformational stability, vibrational modes, and electronic properties, such as HOMO-LUMO energy gaps, which are crucial for predicting reactivity and potential interactions with other molecules.

Q2: How do researchers utilize vibrational spectroscopy and computational chemistry to study this compound?

A2: Researchers utilize Infrared (IR) and Raman spectroscopy to experimentally determine the vibrational frequencies of the molecule []. These experimental findings are then compared with theoretical vibrational frequencies calculated using DFT methods. This combined approach allows for accurate vibrational assignments, aiding in the characterization and identification of the compound []. Additionally, DFT calculations provide insights into the molecule's electronic structure, which is crucial for understanding its potential reactivity and interactions [].

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